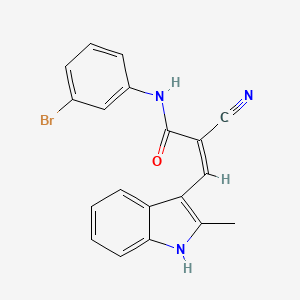
N-(5-chloro-2-methoxyphenyl)-N'-(3,4-dichlorophenyl)thiourea
Overview
Description
N-(5-chloro-2-methoxyphenyl)-N'-(3,4-dichlorophenyl)thiourea, also known as Diuron, is a herbicide that is widely used in agriculture to control weeds. It was first introduced in 1957 and has since become one of the most commonly used herbicides in the world. Diuron is a white crystalline powder that is insoluble in water and has a melting point of 158-160°C.
Mechanism of Action
N-(5-chloro-2-methoxyphenyl)-N'-(3,4-dichlorophenyl)thiourea works by inhibiting photosynthesis in plants. It blocks the electron transport chain in the chloroplasts, which prevents the production of ATP and NADPH. This leads to a lack of energy production, which ultimately causes the death of the plant.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-N'-(3,4-dichlorophenyl)thiourea has been found to have both acute and chronic effects on aquatic organisms. In acute exposures, it can cause mortality, while chronic exposures can result in growth inhibition, reproductive impairment, and behavioral changes. N-(5-chloro-2-methoxyphenyl)-N'-(3,4-dichlorophenyl)thiourea has also been found to have toxic effects on soil microorganisms and earthworms.
Advantages and Limitations for Lab Experiments
N-(5-chloro-2-methoxyphenyl)-N'-(3,4-dichlorophenyl)thiourea is widely used in laboratory experiments to study the effects of herbicides on plants and other organisms. Its advantages include its low cost, availability, and effectiveness against a wide range of weeds. However, its limitations include its potential toxicity to non-target organisms and the environment, as well as its limited effectiveness against some weeds.
Future Directions
There are several future directions for the study of N-(5-chloro-2-methoxyphenyl)-N'-(3,4-dichlorophenyl)thiourea. One area of research is the development of new herbicides that are more effective and less toxic to non-target organisms. Another area of research is the study of the long-term effects of N-(5-chloro-2-methoxyphenyl)-N'-(3,4-dichlorophenyl)thiourea on the environment and human health. Additionally, there is a need for more research on the mechanisms of action of N-(5-chloro-2-methoxyphenyl)-N'-(3,4-dichlorophenyl)thiourea and its effects on different plant species and ecosystems. Finally, there is a need for more research on the development of sustainable agricultural practices that minimize the use of herbicides like N-(5-chloro-2-methoxyphenyl)-N'-(3,4-dichlorophenyl)thiourea.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-N'-(3,4-dichlorophenyl)thiourea has been extensively studied for its herbicidal properties. It is known to inhibit photosynthesis by blocking the electron transport chain in the chloroplasts of plants. This results in the death of the plant due to the lack of energy production. N-(5-chloro-2-methoxyphenyl)-N'-(3,4-dichlorophenyl)thiourea has been found to be effective against a wide range of weeds, including annual and perennial grasses and broadleaf weeds. It is also used in non-agricultural settings, such as golf courses, parks, and industrial sites.
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(3,4-dichlorophenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3N2OS/c1-20-13-5-2-8(15)6-12(13)19-14(21)18-9-3-4-10(16)11(17)7-9/h2-7H,1H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPGZTHZUDTNHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=S)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-{1-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B3739321.png)
![4-chloro-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B3739328.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide](/img/structure/B3739329.png)
![2-(4-methoxyphenyl)-N'-[2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B3739335.png)

![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B3739361.png)
![N'-[1-(1-azepanylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]isonicotinohydrazide](/img/structure/B3739371.png)

![N-(3-bromophenyl)-2-cyano-3-[1-(cyanomethyl)-1H-indol-3-yl]acrylamide](/img/structure/B3739382.png)
![N'-{1-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}isonicotinohydrazide](/img/structure/B3739388.png)
![2-(3-{[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B3739393.png)
![2-{2-[3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3739408.png)
![N-benzyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B3739422.png)
